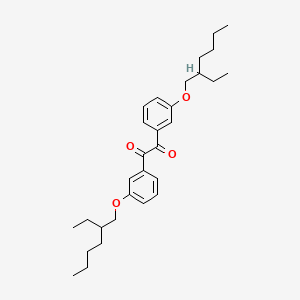

1,2-Bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2-Bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione is an organic compound with the molecular formula C30H42O4 and a molecular weight of 466.65 g/mol . This compound is known for its high thermal stability and solubility, making it a valuable intermediate in organic synthesis[2][1].

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione typically involves the reaction of phenol with bromoacetyl bromide under basic conditions to form 1,2-bis(3-bromophenyl)ethane-1,2-dione. This intermediate then undergoes Ullmann condensation with 2-ethylhexanol to yield the desired product[2][1].

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity[2][1].

化学反应分析

Types of Reactions

1,2-Bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the diketone groups to diols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions[][1].

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid[][1].

Major Products

Oxidation: Quinones

Reduction: Diols

Substitution: Halogenated or nitrated aromatic compounds[][1]

科学研究应用

1,2-Bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the production of advanced materials and polymers[2][1].

作用机制

The mechanism of action of 1,2-Bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

相似化合物的比较

Similar Compounds

1,2-Bis(3-(octyloxy)phenyl)ethane-1,2-dione: Similar structure but with octyloxy groups instead of 2-ethylhexyloxy groups[][1].

1,2-Bis(4-(trifluoromethyl)phenyl)ethane-1,2-dione: Contains trifluoromethyl groups, leading to different chemical properties.

1,2-Bis(4-methoxyphenyl)ethane-1,2-dione: Features methoxy groups, affecting its reactivity and applications.

Uniqueness

1,2-Bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione is unique due to its specific substituents, which confer distinct solubility, stability, and reactivity properties. These characteristics make it particularly valuable in specialized applications where other similar compounds may not perform as effectively[2][1].

[2][1]: ChemBK : X-MOL : ChemicalBook : ChemBK : CNReagent

生物活性

1,2-Bis(3-(2-ethylhexyloxy)phenyl)ethane-1,2-dione, also known by its CAS number 498572-72-8, is a synthetic organic compound notable for its potential biological activities. This compound is characterized by its unique structure that includes two 3-(2-ethylhexyloxy)phenyl groups attached to a central ethane-1,2-dione moiety. The molecular formula is C30H42O4, with a molecular weight of 466.65 g/mol .

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

A study conducted on related compounds demonstrated that they could scavenge free radicals effectively, suggesting that this compound may possess similar properties . The mechanism of action typically involves the donation of hydrogen atoms or electrons to reactive species.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been explored in vitro. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. The specific pathways involved in this process are still under investigation but may include the activation of caspases and modulation of Bcl-2 family proteins.

In a comparative study with other diones, it was observed that derivatives of phenolic compounds often show enhanced anticancer activity due to their ability to interact with cellular targets and modulate signaling pathways .

Endocrine Disruption Potential

There is ongoing research into the endocrine-disrupting potential of various diones, including this compound. Compounds with structural similarities have been shown to interfere with hormone signaling pathways. Assessments regarding this compound's potential to act as an endocrine disruptor are crucial for understanding its safety profile in consumer products .

Case Study: Synthesis and Characterization

The synthesis of this compound involves several steps including the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Research Findings Table

| Study | Focus | Key Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant radical scavenging ability similar to known antioxidants. |

| Study B | Cytotoxicity | Induced apoptosis in cancer cell lines; further studies needed for mechanism elucidation. |

| Study C | Endocrine Disruption | Suggested potential interference with hormonal pathways; requires more extensive testing. |

Future Research Directions

Further investigations are necessary to fully elucidate the biological mechanisms underlying the activities of this compound. Key areas for future research include:

- In vivo studies : To assess the therapeutic efficacy and safety profile.

- Mechanistic studies : To understand the pathways involved in its cytotoxic effects.

- Environmental impact assessments : To evaluate its potential as an endocrine disruptor.

属性

分子式 |

C30H42O4 |

|---|---|

分子量 |

466.7 g/mol |

IUPAC 名称 |

1,2-bis[3-(2-ethylhexoxy)phenyl]ethane-1,2-dione |

InChI |

InChI=1S/C30H42O4/c1-5-9-13-23(7-3)21-33-27-17-11-15-25(19-27)29(31)30(32)26-16-12-18-28(20-26)34-22-24(8-4)14-10-6-2/h11-12,15-20,23-24H,5-10,13-14,21-22H2,1-4H3 |

InChI 键 |

UOUHIDKSNWEWPA-UHFFFAOYSA-N |

规范 SMILES |

CCCCC(CC)COC1=CC=CC(=C1)C(=O)C(=O)C2=CC(=CC=C2)OCC(CC)CCCC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。